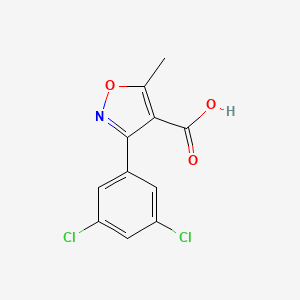

3-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Description

3-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is an organochlorine compound featuring an isoxazole ring substituted with a methyl group at position 5 and a 3,5-dichlorophenyl moiety at position 2. Its molecular formula is C₁₁H₇Cl₂NO₃, with a molecular weight of 272.08 g/mol.

Properties

Molecular Formula |

C11H7Cl2NO3 |

|---|---|

Molecular Weight |

272.08 g/mol |

IUPAC Name |

3-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C11H7Cl2NO3/c1-5-9(11(15)16)10(14-17-5)6-2-7(12)4-8(13)3-6/h2-4H,1H3,(H,15,16) |

InChI Key |

WMCPMRCFYXTUOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid generally follows a two-stage approach:

Stage 1: Formation of the isoxazole ring bearing the 3,5-dichlorophenyl substituent and a methyl group at the 5-position, typically via cyclization of benzohydroxamoyl chloride derivatives with β-ketoesters.

Stage 2: Hydrolysis of the corresponding ester to yield the free carboxylic acid.

Data Tables Summarizing Preparation Conditions

Purification and Characterization

After synthesis, purification typically involves:

Recrystallization: From solvents such as ethanol, ethyl acetate, or toluene to obtain pure crystalline acid.

Chromatography: Silica gel column chromatography may be used if impurities persist.

Characterization: Confirmed by melting point determination, NMR spectroscopy (^1H and ^13C), mass spectrometry, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the isoxazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogues include:

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS RN 3919-76-4): A regioisomer with chlorine substituents at the 2,6-positions of the phenyl ring .

3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid : Replaces chlorine atoms with methyl groups, altering steric and electronic properties .

Diflovidazin and Enoxastrobin: Commercial agrochemicals with isoxazole cores but differing substituents (e.g., additional functional groups like triazine or strobilurin moieties) .

Physicochemical Properties

Key Observations :

- Regioisomerism : The 3,5-dichloro derivative exhibits distinct electronic effects compared to the 2,6-dichloro isomer due to para vs. ortho substitution, which may influence binding affinity in biological systems.

Biological Activity

3-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, a member of the isoxazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that includes a five-membered heterocyclic ring and a dichlorophenyl substituent, which enhances its potential pharmacological properties. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H7Cl2NO3

- Molecular Weight : 272.08 g/mol

- IUPAC Name : this compound

- CAS Number : 3919-76-4

Biological Activities

Research indicates that derivatives of isoxazoles exhibit a range of biological properties. The following table summarizes key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits significant antimicrobial properties against various pathogens. |

| Antiproliferative | Inhibits cell proliferation in cancer cell lines, suggesting potential in oncology. |

| Immunosuppressive | Demonstrates immunosuppressive effects in vitro, impacting immune cell proliferation. |

| Anti-inflammatory | Reduces inflammatory cytokine production in human cell cultures. |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Cytokine Production : Studies have shown that this compound can inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human blood cell cultures .

- Apoptotic Pathways : It has been observed to activate apoptotic pathways in certain cancer cell lines, potentially through the upregulation of caspases and Fas signaling .

- Antimicrobial Action : Its structural features allow for effective interaction with microbial targets, leading to inhibition of growth and replication.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antiproliferative Effects : A recent study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent activity .

- Immunosuppressive Properties : Another investigation focused on the immunosuppressive effects of this compound on peripheral blood mononuclear cells (PBMCs). The results indicated a dose-dependent inhibition of PHA-induced proliferation, suggesting potential applications in autoimmune diseases .

Comparative Analysis with Similar Compounds

To understand the distinctiveness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Notable Features |

|---|---|

| Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | Exhibits similar antimicrobial properties but less potent in antiproliferative activity. |

| Methyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate | Shows variations in substitution leading to different pharmacological profiles. |

| Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | Explored for distinct anti-inflammatory effects compared to its methyl counterpart. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, and how are yields optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted phenyl precursors with isoxazole-forming reagents. A common approach involves reacting 3,5-dichlorobenzaldehyde derivatives with hydroxylamine to form an oxime intermediate, followed by cyclization with acetylenic esters or ketones . Yield optimization (87–93%) is achieved through controlled reaction conditions (e.g., temperature, solvent polarity) and purification via recrystallization or column chromatography . Purity is verified using HPLC (>95%) and melting point analysis .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer : Structural characterization employs spectroscopic techniques:

- IR spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and isoxazole ring vibrations (C=N ~1600 cm⁻¹) .

- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm; methyl groups at δ 2.5 ppm) .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. What are the primary biological assays used to evaluate its activity?

- Methodological Answer : In vitro assays include:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

- Antiviral activity : TMV (Tobacco Mosaic Virus) inhibition studies in plant models, measuring defense enzyme induction (e.g., peroxidase, catalase) .

- Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic index .

Advanced Research Questions

Q. How do substituent variations (e.g., bromo vs. chloro groups) impact biological activity and reactivity?

- Methodological Answer : Comparative SAR studies reveal:

- Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity, improving binding to biological targets like bacterial penicillin-binding proteins .

- Bromine substitution increases steric bulk, altering solubility and metabolic stability compared to chlorine .

- Methoxy groups (e.g., in analogs) reduce antimicrobial activity but improve pharmacokinetic properties . Computational docking (AutoDock/Vina) predicts binding affinities to targets like β-lactamases .

Q. How can conflicting bioactivity data between studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Purity discrepancies : Impurities (>3%) in commercial samples (e.g., Thermo Scientific™ 97% grade) can skew bioassay results . Validate via HPLC-MS.

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) and use isogenic pathogen strains .

- Solvent effects : DMSO concentrations >1% may inhibit cellular uptake; use low-toxicity solvents like PBS .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- Prodrug design : Esterify the carboxylic acid to enhance membrane permeability, with in vivo hydrolysis releasing the active form .

- Co-crystallization : Stabilizes the compound against hydrolysis; co-formers like L-arginine improve aqueous solubility .

- Lyophilization : Maintains integrity in long-term storage (2–8°C, desiccated) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Molecular dynamics simulations : Predict binding modes to targets (e.g., bacterial enzymes) and identify key interaction residues .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic liabilities (e.g., CYP450 inhibition) early in design .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., anhydrous conditions, N₂ atmosphere) to mitigate variability .

- Analytical Validation : Cross-validate purity assays (HPLC, NMR) with certified reference standards .

- Biological Replicates : Use ≥3 independent replicates in bioassays to ensure statistical robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.